![molecular formula C11H9BrN2 B1532401 5'-Bromo-4-méthyl-[2,2']bipyridinyl CAS No. 1187164-02-8](/img/structure/B1532401.png)
5'-Bromo-4-méthyl-[2,2']bipyridinyl
Vue d'ensemble
Description
5’-Bromo-4-methyl-[2,2’]bipyridinyl is a chemical compound with the molecular formula C11H9BrN2 . It is used for various research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular structure of 5’-Bromo-4-methyl-[2,2’]bipyridinyl is characterized by the presence of a bromine atom and a methyl group attached to a bipyridinyl backbone .Applications De Recherche Scientifique
Chimie de coordination
5'-Bromo-4-méthyl-2,2'-bipyridine: est un ligand important en chimie de coordination. Sa capacité à former des complexes stables avec divers ions métalliques en fait un élément précieux dans la synthèse de réseaux métallo-organiques (MOF) et de polymères de coordination . Ces structures sont essentielles pour la catalyse, le stockage de gaz et les processus de séparation en raison de leur nature poreuse et de leurs propriétés personnalisables.
Chimie médicinale
En chimie médicinale, 5'-Bromo-4-méthyl-2,2'-bipyridine sert de précurseur pour les molécules biologiquement actives . Son motif structural se retrouve dans des composés qui présentent des activités pharmacologiques, notamment des propriétés antitumorales, antibactériennes et anti-inflammatoires. L'atome de brome dans le composé peut être utilisé pour une fonctionnalisation supplémentaire, conduisant à une large gamme d'agents thérapeutiques.
Science des matériaux
Ce composé est essentiel en science des matériaux, en particulier dans le développement de matériaux électroniques . Il est utilisé dans la synthèse de semi-conducteurs organiques, qui sont essentiels pour créer des diodes électroluminescentes organiques (OLED) et des cellules photovoltaïques. Les propriétés électroniques du noyau bipyridine peuvent être finement ajustées par des substituants comme les groupes méthyle et bromo, qui influencent les caractéristiques de transport de charge.
Science de l'environnement
5'-Bromo-4-méthyl-2,2'-bipyridine: a des applications en science de l'environnement comme élément constitutif des capteurs et des détecteurs . Ces capteurs peuvent détecter les ions métalliques et les polluants organiques dans l'eau et le sol, contribuant aux efforts de surveillance et de remédiation de l'environnement. La capacité du composé à former des complexes avec les métaux est particulièrement utile dans la conception de systèmes de détection sélectifs et sensibles.
Chimie analytique
En chimie analytique, 5'-Bromo-4-méthyl-2,2'-bipyridine est utilisé comme réactif pour la détermination des ions métalliques . Il peut former des complexes colorés avec certains métaux, qui peuvent être quantifiés à l'aide de méthodes spectrophotométriques. Cette propriété est bénéfique pour l'analyse des métaux traces dans divers échantillons, notamment les fluides biologiques et les effluents industriels.
Biochimie
Le composé trouve une utilisation en biochimie pour étudier les interactions protéines-ligands . Le fragment bipyridine peut se lier à des sites spécifiques sur les protéines, permettant aux chercheurs d'étudier la cinétique de liaison et les affinités. Ces informations sont cruciales pour comprendre les processus biologiques et concevoir des médicaments qui peuvent moduler les fonctions des protéines.
Mécanisme D'action
The mechanism of action of 5-Br-4-Me-Bipy is not fully understood. However, it is believed that the compound interacts with DNA or RNA molecules, as well as with proteins, through hydrogen bonding and van der Waals forces. In addition, the compound is believed to interact with biological membranes through hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-4-Me-Bipy are not fully understood. However, it has been suggested that the compound may have an effect on the structure and dynamics of biological membranes. In addition, it has been suggested that the compound may have an effect on the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Br-4-Me-Bipy in lab experiments include its low toxicity, low cost, and high sensitivity. The compound is also highly soluble in water, which makes it easy to handle and use in experiments. The main limitation of 5-Br-4-Me-Bipy is that it is not very stable in solution, which can lead to inaccurate results in some experiments.
Orientations Futures
The potential future directions for 5-Br-4-Me-Bipy include further research into its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could be conducted on its use as an imaging agent for in vivo applications, such as MRI. Further research could also be conducted on its use as a fluorescent probe for the detection of DNA and RNA, as well as for the study of protein-ligand interactions. Finally, further research could be conducted on the development of new and improved synthesis methods for 5-Br-4-Me-Bipy.
Safety and Hazards
Propriétés
IUPAC Name |
2-(5-bromopyridin-2-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-5-13-11(6-8)10-3-2-9(12)7-14-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUUSJLVYHNFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300874 | |
| Record name | 5′-Bromo-4-methyl-2,2′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-02-8 | |
| Record name | 5′-Bromo-4-methyl-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-Bromo-4-methyl-2,2′-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-N-tert-Butoxycarbonyl-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine](/img/structure/B1532318.png)
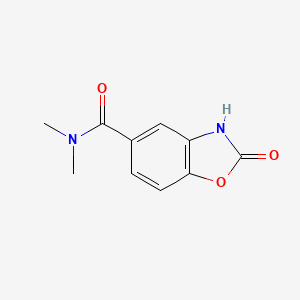


![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid](/img/structure/B1532324.png)
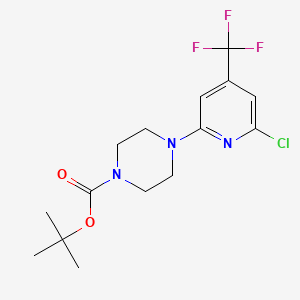

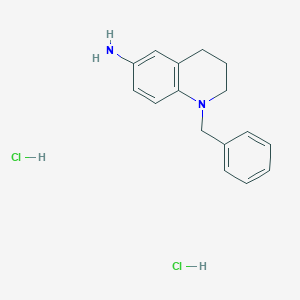

![[(6-fluoro-1H-indazol-3-yl)methyl]amine](/img/structure/B1532331.png)

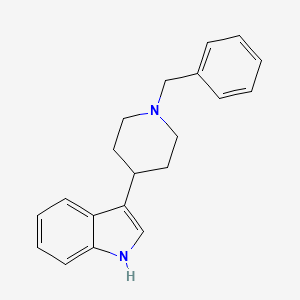
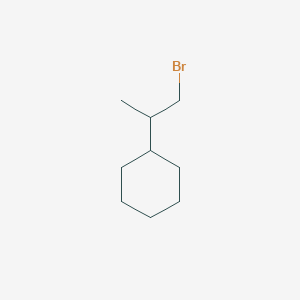
![1H-Pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1532341.png)
